molecular formula C14H13BrO4S B238657 N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide CAS No. 132734-43-1

N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide

Cat. No. B238657
CAS RN: 132734-43-1
M. Wt: 223.29 g/mol
InChI Key: ZYOVPHVRMNKWBD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animals. MPTP was first discovered in the 1980s when a group of drug users in California developed Parkinson's disease after ingesting a contaminated batch of a synthetic opioid. Since then, MPTP has been used extensively in research to better understand the mechanisms underlying Parkinson's disease and to develop new treatments for this debilitating condition.

Mechanism of Action

N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide is metabolized in the brain by the enzyme monoamine oxidase-B (MAO-B) to produce the neurotoxin MPP+. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes selective degeneration of these neurons. The exact mechanism by which MPP+ causes dopaminergic neuron death is not fully understood, but it is thought to involve oxidative stress, mitochondrial dysfunction, and inflammation.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease-like symptoms in animals are characterized by a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in a range of motor symptoms, including tremors, rigidity, and bradykinesia. This compound also causes non-motor symptoms, such as cognitive impairment, depression, and sleep disturbances, which are common in Parkinson's disease patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide in lab experiments is its ability to induce Parkinson's disease-like symptoms in animals, providing a valuable tool for studying the mechanisms underlying this condition. This compound is also relatively easy to synthesize and administer, making it a convenient research tool. However, there are also some limitations to using this compound in lab experiments. For example, this compound-induced Parkinson's disease in animals does not fully replicate the human disease, and there are differences in the neurochemical and neuroanatomical changes that occur. Additionally, the use of this compound in humans is not recommended due to its neurotoxic effects.

Future Directions

There are several future directions for research involving N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying this compound-induced neurotoxicity. Another area of research is the development of new animal models that more closely mimic the human disease. Additionally, there is growing interest in using this compound as a tool for studying the role of inflammation and oxidative stress in Parkinson's disease. Overall, this compound remains an important research tool for studying the mechanisms underlying Parkinson's disease and developing new treatments for this condition.

Synthesis Methods

N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide can be synthesized in a number of ways, but the most common method involves the reaction of methylphenylpyridinium iodide with methylthiophenyl ketone in the presence of a reducing agent such as sodium borohydride. This reaction produces a mixture of this compound and its precursor, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (this compound), which can be separated using chromatography.

Scientific Research Applications

N-Hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. In animal models, this compound induces selective degeneration of dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. By studying the effects of this compound on the brain, researchers have been able to gain a better understanding of the neurochemical and neuroanatomical changes that occur in Parkinson's disease.

properties

CAS RN

132734-43-1

Molecular Formula

C14H13BrO4S

Molecular Weight

223.29 g/mol

IUPAC Name

(E)-N-hydroxy-N-methyl-3-(2-methylsulfanylphenyl)prop-2-enamide

InChI

InChI=1S/C11H13NO2S/c1-12(14)11(13)8-7-9-5-3-4-6-10(9)15-2/h3-8,14H,1-2H3/b8-7+

InChI Key

ZYOVPHVRMNKWBD-BQYQJAHWSA-N

Isomeric SMILES

CN(C(=O)/C=C/C1=CC=CC=C1SC)O

SMILES

CN(C(=O)C=CC1=CC=CC=C1SC)O

Canonical SMILES

CN(C(=O)C=CC1=CC=CC=C1SC)O

synonyms

LY 233569
LY-233569
N-hydroxy-N-methyl-3-(2-(methylthio)phenyl)-2-propenamide

Origin of Product

United States

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